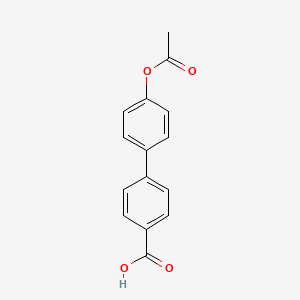

4'-Acetoxy-biphenyl-4-carboxylic acid

CAS No.: 75175-09-6

Cat. No.: VC3767882

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75175-09-6 |

|---|---|

| Molecular Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| IUPAC Name | 4-(4-acetyloxyphenyl)benzoic acid |

| Standard InChI | InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18) |

| Standard InChI Key | IHTQUKBUJJKNFQ-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structure

Molecular Properties

4'-Acetoxy-biphenyl-4-carboxylic acid is identified by several key parameters that define its chemical identity. The compound is registered under CAS number 75175-09-6 and has the molecular formula C15H12O4 . Its molecular weight is approximately 256.25 g/mol, making it a medium-sized organic molecule . The compound is formally named 4-(4-acetyloxyphenyl)benzoic acid according to IUPAC nomenclature standards .

The compound is also known by several synonyms in scientific literature, including:

-

4'-(acetyloxy)biphenyl-4-carboxylic acid

-

[1,1'-Biphenyl]-4-carboxylic acid, 4'-(acetyloxy)-

Structural Characteristics

The molecular structure of 4'-Acetoxy-biphenyl-4-carboxylic acid consists of a biphenyl core (two connected benzene rings) with an acetoxy group (-OCOCH3) attached to the para position (4') of one benzene ring and a carboxylic acid group (-COOH) attached to the para position (4) of the other benzene ring . This structural arrangement creates a linear molecule with distinct functional groups at opposite ends.

The structure can be represented by the InChI notation: InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18) . This precise structural definition is crucial for understanding the compound's chemical behavior and reactivity patterns.

Physical and Chemical Properties

Physical Properties

4'-Acetoxy-biphenyl-4-carboxylic acid exhibits specific physical properties that influence its handling, storage, and application in various contexts. The compound exists as a solid at standard temperature and pressure, with a density of approximately 1.25 g/cm³ .

The following table summarizes the key physical properties of the compound:

| Property | Value | Reference |

|---|---|---|

| Density | 1.25 g/cm³ | |

| Boiling Point | 434.6°C at 760 mmHg | |

| Flash Point | 165°C | |

| Refractive Index | 1.589 | |

| Vapor Pressure | 2.53E-08 mmHg at 25°C |

The extremely high boiling point (434.6°C) indicates strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group and the presence of aromatic rings that contribute to π-π stacking interactions . The very low vapor pressure (2.53E-08 mmHg at 25°C) further confirms the compound's low volatility at room temperature .

Chemical Reactivity

Based on its structural features, 4'-Acetoxy-biphenyl-4-carboxylic acid exhibits reactivity patterns typical of carboxylic acids and esters. The carboxylic acid group can participate in various reactions including:

-

Esterification with alcohols

-

Amide formation with amines

-

Deprotonation under basic conditions to form carboxylate salts

-

Reduction to alcohols or aldehydes with appropriate reducing agents

The acetoxy group, being an ester, is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding hydroxyl derivative. The biphenyl core provides stability through aromatic resonance but may participate in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to single benzene rings.

Applications and Research Significance

Research Interest

The compound has been subject to scientific investigation as evidenced by its inclusion in chemical databases and research literature. The biphenyl structure serves as an important scaffold in various areas of chemistry, particularly in materials science and pharmaceutical research . The specific substitution pattern of 4'-Acetoxy-biphenyl-4-carboxylic acid may confer unique properties that could be exploited in these research domains.

Related Compounds and Structural Analogs

Comparative Analysis

Several compounds share structural similarities with 4'-Acetoxy-biphenyl-4-carboxylic acid, each with unique modifications that affect their properties and potential applications:

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid | C15H11ClO4 | Additional chlorine at 3' position |

| 4'-(acetyloxy)biphenyl-4-carboxylic acid | C15H12O4 | Same compound (synonym) |

| 3-Chloro-biphenyl-4-carboxylic acid | C13H9ClO2 | No acetoxy group, chlorine substitution |

| 4-Hydroxybenzoic acid | C7H6O3 | Simpler structure without biphenyl core |

These structural relationships highlight the versatility of the biphenyl scaffold and how minor modifications can potentially lead to compounds with different physical, chemical, and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume